molecular formula C7H11Br3N2S B2367523 (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide CAS No. 1909294-16-1

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Cat. No. B2367523
CAS RN: 1909294-16-1
M. Wt: 394.95
InChI Key: GDUZSZMVALXKGL-FHNDMYTFSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Anticancer Potential

  • Design and synthesis of new EGFR inhibitors for targeted anticancer agents involve compounds starting from derivatives like 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. These compounds, including variations of benzothiazol-2-amine, demonstrate potent inhibitory activity against cancer cell lines, including MCF7 (breast) and A549 (lung) (Allam et al., 2020).

Role in SARS-CoV-2 Inhibition

  • A study on a novel tetrahydropyrimidine derivative, including a benzothiazol-2-yl component, synthesized for potential SARS-CoV-2 inhibition. It explores molecular docking analysis and pharmacokinetic parameters (Genç et al., 2021).

Development of Fluorescent Probes

  • Synthesis of fluorescent and colorimetric pH probes involving benzothiazole derivatives, useful for monitoring solutions' pH. This research could have applications in real-time pH sensor development for intracellular pH imaging (Diana et al., 2020).

Synthesis of Heterocyclic Compounds

  • Research on synthesizing fused thiazol-2(3H)-ones and related compounds from o-bromo aromatic amines, including processes that involve benzothiazol-related structures. These compounds have potential applications in various biochemical and pharmaceutical contexts (Singh et al., 1993).

Antibacterial and Antimicrobial Studies

  • Investigation into the synthesis of benzothiazole derivatives with potential antibacterial and antimicrobial properties. These studies include examining the structures and activities against various microorganisms (Deohate et al., 2013).

Corrosion Inhibition

  • Analysis of benzothiazole derivatives, including their role in corrosion inhibition. This involves studying the relationship between electronic properties and their effectiveness as corrosion inhibitors (Behzadi & Forghani, 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological systems. This could involve studying its effects on enzymes, cellular processes, or whole organisms .

Safety and Hazards

This involves studying the safety and potential hazards associated with the compound. This can include its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

properties

IUPAC Name

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S.2BrH/c8-7-10-5-2-1-4(9)3-6(5)11-7;;/h4H,1-3,9H2;2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZSZMVALXKGL-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909294-16-1
Record name (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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